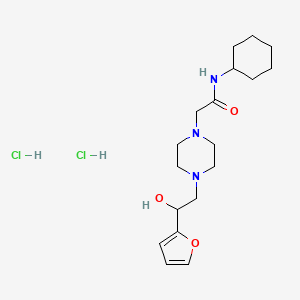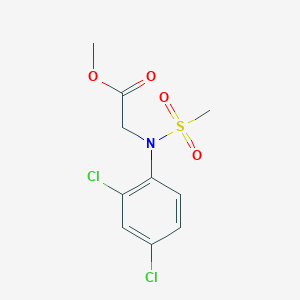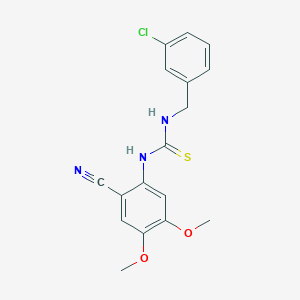
Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate" is a complex molecule that likely contains a benzothiazole core, which is a common structure in various chemical compounds with potential biological activity. The molecule also features a thiophene moiety, which is a sulfur-containing five-membered ring, and a methoxyethyl group, suggesting the presence of ether linkages. This compound may be related to the class of molecules that exhibit chemotherapeutic properties or could be used as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related benzothiazole derivatives has been reported in the literature. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives involves the determination of structures by FTIR, (1)H NMR, and mass spectroscopy . Similarly, the synthesis of benzothiazole and benzimidazole derivatives can be achieved through Brønsted acid-catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry . These techniques allow for the identification of functional groups, the confirmation of molecular connectivity, and the determination of the compound's purity. The presence of a thiophene ring and a benzothiazole moiety in the compound suggests a conjugated system that could be analyzed using these methods.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, they can react with hydrazine and phenylhydrazine to form pyrazolone derivatives . They can also participate in substitution reactions, as seen with benzo[b]thiophen derivatives, which undergo bromination, nitration, and other electrophilic substitution reactions . The specific reactivity of "Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate" would depend on the substituents present on the thiophene and benzothiazole rings.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research demonstrates the compound's utility in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and materials science. A study by Mahata et al. (2003) outlines the use of related compounds for the regiospecific synthesis of heterocycles like pyrazoles, isoxazoles, pyrimidines, and pyridines with masked or unmasked aldehyde functionality. This showcases its potential in creating complex molecules for various applications (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Anti-Inflammatory Activity
Another aspect of the compound's application is in synthesizing molecules with anti-inflammatory properties. Tozkoparan et al. (1998) synthesized and tested novel thiazolo[3,2‐a]pyrimidines for anti-inflammatory activity, showing that structurally related compounds can be potent in treating inflammation (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).
Antimicrobial Activity
Badne et al. (2011) explored the antimicrobial potential of derivatives of benzothiazole and pyrimido[2,1-b][1,3]benzothiazole, indicating the compound's relevance in developing new antimicrobial agents. This emphasizes its significance in addressing antibiotic resistance and finding new therapeutic agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Photovoltaic Applications
The compound's derivatives also find applications in the field of renewable energy. Helgesen et al. (2010) investigated polymers derived from thiophene and benzothiadiazole units for use in polymer photovoltaic devices. The research highlights its potential in enhancing the efficiency of solar cells, a critical aspect of sustainable energy solutions (Helgesen, Bjerring, Nielsen, & Krebs, 2010).
Crystallographic Studies
The structural elucidation of compounds related to "Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate" also forms a significant area of research. Arshad et al. (2013) conducted crystallographic studies to understand the dehydration phenomena in similar compounds, contributing to the field of materials science and offering insights into the properties of these molecules (Arshad, Şahin, Zia-ur-Rehman, Shafiq, Khan, Asiri, Khan, & Alamry, 2013).
Eigenschaften
IUPAC Name |
methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-22-8-7-19-12-6-5-11(16(21)23-2)10-14(12)25-17(19)18-15(20)13-4-3-9-24-13/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWYIFILYUWHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)

![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)
![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)
![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)


![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)
![(4-Chlorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3013875.png)

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3013879.png)
